(R)-2-Acetamido-6-aminohexanoic acid (R)-2-Acetamido-6-aminohexanoic acid
Brand Name: Vulcanchem
CAS No.: 58840-79-2
VCID: VC21539093
InChI: InChI=1S/C8H16N2O3/c1-6(11)10-7(8(12)13)4-2-3-5-9/h7H,2-5,9H2,1H3,(H,10,11)(H,12,13)/t7-/m1/s1
SMILES: CC(=O)NC(CCCCN)C(=O)O
Molecular Formula: C11H15ClN2O4
Molecular Weight: 188.22 g/mol

(R)-2-Acetamido-6-aminohexanoic acid

CAS No.: 58840-79-2

VCID: VC21539093

Molecular Formula: C11H15ClN2O4

Molecular Weight: 188.22 g/mol

* For research use only. Not for human or veterinary use.

(R)-2-Acetamido-6-aminohexanoic acid - 58840-79-2

Description

(R)-2-Acetamido-6-aminohexanoic acid, also known as Ac-D-Lys-OH, is a compound with the molecular formula C₈H₁₆N₂O₃ and a molecular weight of 188.22 g/mol . It is a derivative of lysine, a naturally occurring amino acid, with an acetamido group attached at the 2-position and an amino group at the 6-position. This compound is of interest in various biochemical and pharmaceutical applications due to its unique structure and properties.

Synonyms and Identifiers

This compound is known by several synonyms and identifiers:

  • Ac-D-Lys-OH

  • (R)-2-Acetamido-6-aminohexanoic acid

  • (2R)-2-acetamido-6-aminohexanoic acid

  • (2R)-6-AMINO-2-ACETAMIDOHEXANOIC ACID

  • CAS: 58840-79-2 (though some sources may list a different CAS for similar compounds, e.g., 501095-37-0)

  • UNII: 2L3U6R7LX6

Biological and Chemical Applications

While specific biological applications of (R)-2-Acetamido-6-aminohexanoic acid are not extensively documented, its structure suggests potential use in peptide synthesis and as a building block for biologically active molecules. The related compound, 6-aminohexanoic acid, is used in antifibrinolytic drugs and as a linker in various biologically active structures . The acetamido modification could enhance stability or alter the biological activity of peptides incorporating this amino acid derivative.

Research Findings and Future Directions

CAS No. 58840-79-2
Product Name (R)-2-Acetamido-6-aminohexanoic acid
Molecular Formula C11H15ClN2O4
Molecular Weight 188.22 g/mol
IUPAC Name (2R)-2-acetamido-6-aminohexanoic acid
Standard InChI InChI=1S/C8H16N2O3/c1-6(11)10-7(8(12)13)4-2-3-5-9/h7H,2-5,9H2,1H3,(H,10,11)(H,12,13)/t7-/m1/s1
Standard InChIKey HHZUMTWHYNIFOC-PPHPATTJSA-N
Isomeric SMILES CCOC(=O)[C@H](CC1=CC=C(C=C1)[N+](=O)[O-])N.Cl
SMILES CC(=O)NC(CCCCN)C(=O)O
Canonical SMILES CCOC(=O)C(CC1=CC=C(C=C1)[N+](=O)[O-])N.Cl
Synonyms 58816-66-3;3-(4-nitrophenyl)-L-alanineethylesterhydrochloride;3-(4-nitro-phenyl)-l-alanineethylesterhcl;Ethyl4-nitro-3-phenyl-L-alaninatemonohydrochloride;(S)-ethyl2-amino-3-(4-nitrophenyl)propanoatehydrochloride;3-(4-nitro-phenyl)-L-alanineethylesterhydrochloride;ethyl(2S)-2-amino-3-(4-nitrophenyl)propanoatehydrochloride;(S)-ETHYL2-AMINO-3-(4-NITROPHENYL)PROPANOATE(HYDROCHLORIDE);h-4-nitro-phe-oethcl;h-phe(4-no2)-oethcl;AC1O57Y8;SCHEMBL1859938;CTK1H4042;HHZUMTWHYNIFOC-PPHPATTJSA-N;MolPort-006-709-492;CS-M0206;EINECS261-455-0;ANW-48413;AKOS015920489;AS06694;Ethyl4-nitro-3-phenyl-L-alaninateHCl;H-PHE(4-NO2)-OETHYDROCHLORIDE;AK-45901;BR-45901;KB-63585
PubChem Compound 23390002
Last Modified Aug 15 2023

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator